molecular formula C5H12O B3334283 Amyl alcohol-1-13C CAS No. 58454-11-8

Amyl alcohol-1-13C

Cat. No.: B3334283
CAS No.: 58454-11-8
M. Wt: 89.14 g/mol
InChI Key: AMQJEAYHLZJPGS-HOSYLAQJSA-N
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Description

It is a primary alcohol with the chemical formula C5H11OH, where the carbon-13 isotope is incorporated at the first carbon position . This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amyl alcohol-1-13C can be synthesized through several methods. One common approach involves the chlorination of pentane to produce mixed amyl chlorides, which are then converted to the desired alcohols by reaction with water and caustic alkali . Another method involves the reaction of carbon monoxide and hydrogen with butene . These methods ensure the incorporation of the carbon-13 isotope at the first carbon position.

Industrial Production Methods

Industrial production of this compound typically involves the use of hydrocarbons available from petroleum. The chlorination method, introduced in 1926, and the carbon monoxide and hydrogen reaction method, introduced in 1953, are both employed in large-scale production . These methods provide a reliable and abundant source of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Amyl alcohol-1-13C undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized to form pentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form pentane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Pentanoic acid

    Reduction: Pentane

    Substitution: Various halogenated pentanes

Scientific Research Applications

Amyl alcohol-1-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of amyl alcohol-1-13C involves its incorporation into various molecular pathways due to its isotopic labeling. The carbon-13 isotope allows for detailed tracking of the compound’s interactions and transformations within chemical and biological systems. This enables researchers to study the molecular targets and pathways involved in various processes, providing valuable insights into the compound’s effects .

Comparison with Similar Compounds

Amyl alcohol-1-13C is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:

    1-Pentanol: The non-labeled form of amyl alcohol.

    2-Methyl-1-butanol: An isomer of amyl alcohol with a different structure.

    3-Methyl-1-butanol:

Compared to these compounds, this compound offers the advantage of isotopic labeling, making it particularly useful for detailed studies in various scientific fields.

Properties

IUPAC Name

(113C)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i5+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQJEAYHLZJPGS-HOSYLAQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[13CH2]O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481269
Record name Amyl alcohol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58454-11-8
Record name Amyl alcohol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58454-11-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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